molecular formula C11H4F4N2 B1396504 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile CAS No. 1116339-60-6

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile

Cat. No. B1396504
CAS RN: 1116339-60-6
M. Wt: 240.16 g/mol
InChI Key: CCMMUSGUDKXSNB-UHFFFAOYSA-N
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Description

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, also known as 6-FQC, is a synthetic compound that has recently been studied for its potential applications in the field of medicinal chemistry. 6-FQC has been found to possess a variety of biochemical and physiological effects, making it a promising compound for further scientific research.

Scientific Research Applications

Photovoltaic Properties and Device Fabrication

Quinoline derivatives have been utilized in the development of organic-inorganic photodiode fabrication due to their photovoltaic properties. Films deposited using thermal evaporation techniques have demonstrated rectification behavior and photovoltaic properties under both dark and illuminated conditions, indicating their suitability for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Regioselective Functionalization

Research on multiply halogenated quinolines, including compounds closely related to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, has shown that regioselective functionalization can be achieved under specific conditions. This facilitates the synthesis of complex quinoline derivatives, expanding the utility of these compounds in various chemical syntheses and potentially in pharmaceutical development (Marull & Schlosser, 2004).

Synthesis of Novel Compounds

Compounds containing the quinoline moiety have been synthesized and characterized for their potential biological activities. These include the creation of novel fluorine-bearing quinoline derivatives that have shown promising results as amylolytic agents against certain fungi (Makki, Bakhotmah, & Abdel-Rahman, 2012). Additionally, novel quinoline-triazole conjugates have been synthesized and evaluated for their antiviral properties against SARS-CoV-2, highlighting the potential of quinoline derivatives in addressing global health challenges (Seliem et al., 2021).

Optical and Morphological Studies

Investigations into Y-shaped tri-fluoromethyl substituted quinoxalines have provided insights into their optical properties, including absorption, emission, quantum yield, and effects of solvent polarities. These compounds have shown potential for applications in optoelectronic devices due to their significant Stoke’s shifts and aggregation-induced emission properties (Rajalakshmi & Palanisami, 2020).

properties

IUPAC Name

6-fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F4N2/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-16)17-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMMUSGUDKXSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705221
Record name 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1116339-60-6
Record name 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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